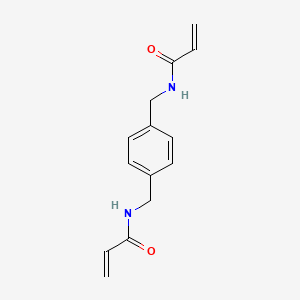
N,N'-(1,4-phenylenebis(methylene))diacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(1,4-phenylenebis(methylene))diacrylamide is an organic compound with the molecular formula C16H16N2O2. It is a derivative of acrylamide and features two acrylamide groups connected by a 1,4-phenylenebis(methylene) linker. This compound is known for its applications in polymer chemistry, particularly in the formation of cross-linked polymer networks.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N’-(1,4-phenylenebis(methylene))diacrylamide can be synthesized through a multi-step process involving the reaction of 1,4-phenylenediamine with formaldehyde and acrylamide. The reaction typically proceeds under acidic conditions, with sulfuric acid acting as a catalyst. The intermediate product, N,N’-(1,4-phenylenebis(methylene))bis(acrylamide), is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of N,N’-(1,4-phenylenebis(methylene))diacrylamide involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to filtration and purification processes to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(1,4-phenylenebis(methylene))diacrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize with other monomers to form cross-linked polymer networks.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form the corresponding carboxylic acids.
Substitution: The acrylamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used.
Substitution: Nucleophiles like amines or thiols can be employed.
Major Products Formed
Polymerization: Cross-linked polymers with enhanced mechanical properties.
Hydrolysis: Carboxylic acids and amines.
Substitution: Substituted acrylamide derivatives.
Aplicaciones Científicas De Investigación
N,N’-(1,4-phenylenebis(methylene))diacrylamide has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in the synthesis of hydrogels and other polymeric materials.
Biology: Employed in the preparation of polyacrylamide gels for electrophoresis, which is essential for protein and nucleic acid separation.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible hydrogels.
Industry: Utilized in the production of adhesives, coatings, and sealants.
Mecanismo De Acción
The mechanism of action of N,N’-(1,4-phenylenebis(methylene))diacrylamide primarily involves its ability to form cross-linked networks. The acrylamide groups can undergo free radical polymerization, leading to the formation of a three-dimensional polymer matrix. This cross-linking ability is crucial for its applications in creating stable and robust polymeric materials.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Methylenebis(acrylamide): A widely used cross-linking agent in polyacrylamide gel electrophoresis.
N,N’-Ethylenebis(acrylamide): Another cross-linking agent with similar properties but different linker structure.
Uniqueness
N,N’-(1,4-phenylenebis(methylene))diacrylamide is unique due to its 1,4-phenylenebis(methylene) linker, which provides distinct mechanical and chemical properties to the resulting polymers. This linker enhances the rigidity and thermal stability of the cross-linked networks compared to other cross-linking agents.
Propiedades
Fórmula molecular |
C14H16N2O2 |
|---|---|
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
N-[[4-[(prop-2-enoylamino)methyl]phenyl]methyl]prop-2-enamide |
InChI |
InChI=1S/C14H16N2O2/c1-3-13(17)15-9-11-5-7-12(8-6-11)10-16-14(18)4-2/h3-8H,1-2,9-10H2,(H,15,17)(H,16,18) |
Clave InChI |
UBSHNWREEBVRHA-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NCC1=CC=C(C=C1)CNC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



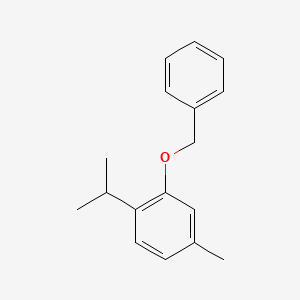
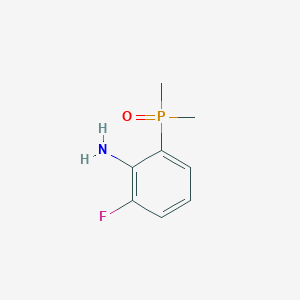
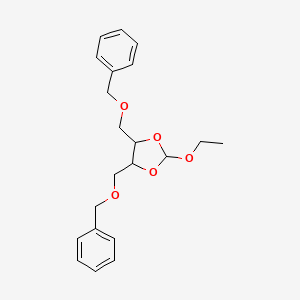
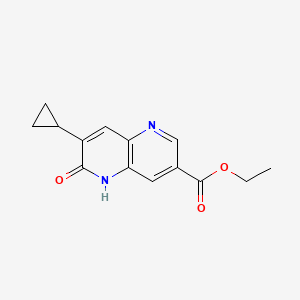
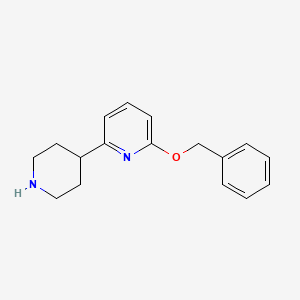
![5,7-dichloro-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13922645.png)
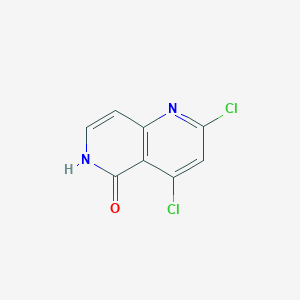
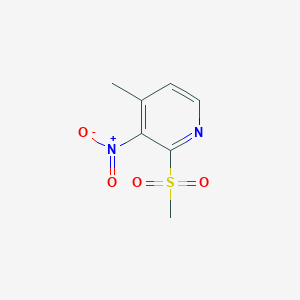
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13922668.png)
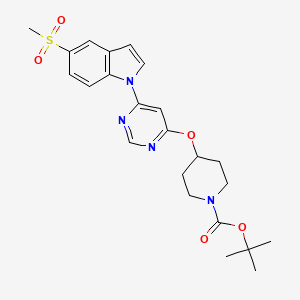
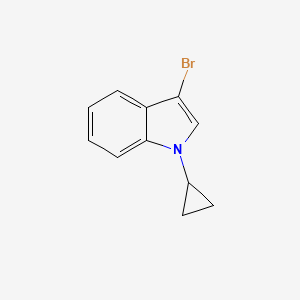

![2-[2-Methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13922686.png)
